4-Aminomethyl-5-methyl-2-(furan-2-yl)oxazole
Overview
Description
4-Aminomethyl-5-methyl-2-(furan-2-yl)oxazole, also known as AMFO, is an important organic compound with a wide range of applications in the field of scientific research. AMFO is a versatile compound that has been utilized in a variety of research applications, ranging from biochemical and physiological studies to molecular biology and drug discovery. The unique properties of AMFO make it an ideal compound for use in laboratory experiments and research studies.
Scientific Research Applications
Energetic Materials Synthesis
The synthesis of compounds based on 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan, involving the reaction of 4-amino-N′-hydroxy-1,2,5-oxadiazole-3-carboximidamide with acetamide, results in materials with moderate thermal stability and insensitivity towards impact and friction. This suggests potential applications in the field of energetic materials (Yu et al., 2017).
Antimicrobial Applications
Derivatives of 1,2,4-triazole, obtained from furan-2-carbohydrazide, have shown antimicrobial activities against various microorganisms. This indicates their potential as antimicrobial agents (Başoğlu et al., 2013).
Tautomerism Studies
The study of compounds like 5-furan-2yl[1,3,4]oxadiazole-2-thiol reveals insights into thiol-thione tautomeric equilibrium, which is crucial for understanding chemical reactivity and stability (Koparır et al., 2005).
Neuropharmacological Research
The synthesis of isoxazoline derivatives, such as 3-(furan-2-yl)-5-(substituted phenyl)-4,5-dihydro-1,2-oxazole derivatives, has been studied for their potential antidepressant and anti-anxiety activities. This research contributes to the development of new therapeutic agents in neuropharmacology (Kumar, 2013).
Pharmaceutical Chemistry
Research in pharmaceutical chemistry includes the design and synthesis of novel derivatives of 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine. Such compounds are investigated for their antidepressant and antianxiety activities (Kumar et al., 2017).
Chemical Synthesis and Transformations
The synthesis of 2-(fur-2-yl)naphtho[2,1-d]oxazole and its involvement in reactions of electrophilic substitution such as nitration, bromination, and sulfonation, contribute to the field of chemical synthesis and transformations (Illenzeer et al., 2013).
Structural and Thermal Analysis
Studies on the structural and thermal behavior of derivatives like 4-amino-5-(furan-2-yl)-4H-1,2,4-triazole-3-thione provide insights into the stability and molecular interactions of these compounds (Ivolgina et al., 2020).
properties
IUPAC Name |
[2-(furan-2-yl)-5-methyl-1,3-oxazol-4-yl]methanamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2/c1-6-7(5-10)11-9(13-6)8-3-2-4-12-8/h2-4H,5,10H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOKUDEISCIWTNK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=CO2)CN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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